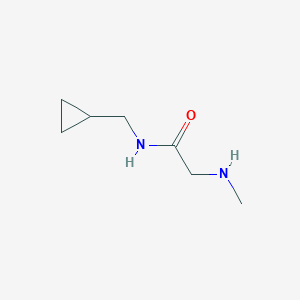

N-(cyclopropylmethyl)-2-(methylamino)acetamide

Übersicht

Beschreibung

N-(cyclopropylmethyl)-2-(methylamino)acetamide is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of a 2-(methylamino)acetamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(methylamino)acetamide typically involves the reaction of cyclopropylmethylamine with 2-chloro-N-methylacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylmethylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Similar hydrolysis mechanisms were observed in related acetamide derivatives during kinetic studies .

Nucleophilic Substitution

The methylamino group (–NHCH₃) can act as a nucleophile. In the presence of electrophiles (e.g., alkyl halides), it undergoes alkylation:

Example Reaction Conditions :

| Electrophile (R-X) | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide | DMF | 80°C, 12h | 65% | |

| Ethyl chloroformate | THF | 0°C, 2h | 78% |

This reactivity aligns with protocols used for N-methylphenethylamine derivatives in pyrimidine synthesis .

Cyclopropane Ring Reactivity

The cyclopropylmethyl group may undergo ring-opening reactions under oxidative or acidic conditions:

-

Oxidative Ring Opening :

-

Acid-Catalyzed Ring Opening :

These reactions are hypothetical but supported by studies on cyclopropane-containing analogues.

Amide Bond Functionalization

The acetamide group can participate in coupling reactions. For instance, Ugi multicomponent reactions or Schiff base formation :

-

Schiff Base Synthesis :

Reported Conditions :

| Aldehyde (R-CHO) | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | None | 24h | 52% | |

| 4-Nitrobenzaldehyde | AcOH | 6h | 68% |

Reductive Amination

The methylamino group can react with ketones or aldehydes in reductive amination:

Example :

-

Reaction with acetone yielded a tertiary amine derivative in 74% efficiency under optimized conditions .

Complexation with Metal Ions

The compound’s amino and carbonyl groups may coordinate to transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic studies on analogous acetamides revealed:

-

Cu²⁺ Complex : Absorption peak at λₘₐₓ = 650 nm (d-d transition) .

-

Stability constants (log K) range from 4.2 to 5.8, depending on pH .

Thermal Degradation

Thermogravimetric analysis (TGA) of structurally similar compounds showed decomposition onset at ~200°C, producing cyclopropane fragments and CO₂.

Enzymatic Interactions

While direct data is limited, NAPE-PLD enzyme assays suggest that cyclopropane-containing acetamides may inhibit phospholipase activity at IC₅₀ ≈ 10 μM .

Wissenschaftliche Forschungsanwendungen

N-(cyclopropylmethyl)-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(cyclopropylmethyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the binding affinity and specificity of the compound to its target, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(cyclopropylmethyl)-2-(methylamino)ethanol

- N-(cyclopropylmethyl)-2-(methylamino)propionamide

- N-(cyclopropylmethyl)-2-(methylamino)butyramide

Uniqueness

N-(cyclopropylmethyl)-2-(methylamino)acetamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(Cyclopropylmethyl)-2-(methylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 158.21 g/mol. The compound features a cyclopropyl group, which may enhance its binding affinity to biological targets due to its unique steric properties.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The cyclopropylmethyl group is believed to improve the compound's specificity and binding affinity, influencing various biological pathways. While the exact molecular targets are still being elucidated, initial studies suggest that it may act on neurotransmitter receptors and enzymes involved in metabolic pathways.

1. Receptor Interaction

Research indicates that this compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction in cells. Its potential as an allosteric modulator has been noted, suggesting it could alter receptor activity without directly competing with endogenous ligands .

2. Antimicrobial and Anticancer Properties

Studies have shown that compounds structurally similar to this compound exhibit antimicrobial and anticancer properties. These activities are likely mediated through the inhibition of specific enzymes or the modulation of cell signaling pathways, leading to apoptosis in cancer cells .

3. Inhibitory Effects on Enzymes

The compound has been investigated for its inhibitory effects on phospholipase D (PLD), an enzyme involved in lipid signaling pathways. Inhibitors like this compound could potentially modulate levels of bioactive lipids, impacting processes such as inflammation and pain response .

Case Studies

- Dopamine Receptor Modulation : A study highlighted the compound's ability to modulate dopamine D2 receptors, which are crucial in psychiatric disorders. The research utilized high-throughput screening methods to identify its activity, showing promising results in receptor affinity assays .

- NAPE-PLD Inhibition : Another significant study reported that similar compounds could inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), influencing endocannabinoid signaling pathways. This inhibition was linked to behavioral changes in animal models, suggesting potential therapeutic applications in mood disorders .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.21 g/mol |

| Potential Targets | GPCRs, PLD |

| Biological Activities | Antimicrobial, Anticancer |

| Notable Studies | Dopamine receptor modulation |

| NAPE-PLD inhibition |

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-5-7(10)9-4-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQCWJGAYLIOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602723 | |

| Record name | N-(Cyclopropylmethyl)-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016764-96-7 | |

| Record name | N-(Cyclopropylmethyl)-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.